molecular formula C21H18FN5O4 B2470245 2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl}-N-(4-methoxyphenyl)acetamide CAS No. 1251558-39-0

2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2470245
CAS No.: 1251558-39-0
M. Wt: 423.404
InChI Key: PMPZHRNXKGJZLJ-UHFFFAOYSA-N
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Description

2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an oxadiazole ring, and a tetrahydropyridazinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the fluorophenyl group and the tetrahydropyridazinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental sustainability. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl}-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl}-N-(4-methoxyphenyl)acetamide
  • 2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl}-N-(4-methoxyphenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl}-N-(4-methoxyphenyl)acetamide imparts unique chemical and biological properties compared to its analogs with different halogen substituents

Properties

IUPAC Name

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-4,5-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O4/c1-30-16-8-6-15(7-9-16)23-18(28)12-27-19(29)11-10-17(25-27)21-24-20(26-31-21)13-2-4-14(22)5-3-13/h2-9H,10-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPZHRNXKGJZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)CCC(=N2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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